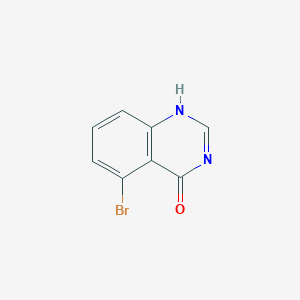

5-Bromoquinazolin-4-OL

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O/c9-5-2-1-3-6-7(5)8(12)11-4-10-6/h1-4H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGHJLGZHULRQAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)C(=O)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80602324 | |

| Record name | 5-Bromoquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80602324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147006-47-1 | |

| Record name | 5-Bromoquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80602324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-3,4-dihydroquinazolin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-Bromoquinazolin-4-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 5-Bromoquinazolin-4-ol, a key heterocyclic compound with significant applications in medicinal chemistry and materials science. This document details its physicochemical characteristics, a plausible synthetic route with a detailed experimental protocol, and its utility in further chemical transformations. The information is structured to be a valuable resource for researchers and professionals engaged in drug discovery and organic synthesis.

Core Chemical and Physical Properties

| Property | Data | Source/Note |

| Molecular Formula | C₈H₅BrN₂O | - |

| Molecular Weight | 225.04 g/mol | --INVALID-LINK-- |

| CAS Number | 147006-47-1 | --INVALID-LINK-- |

| Appearance | White to off-white solid | Typical for quinazolinone derivatives |

| Melting Point | Data not available | The related isomer, 6-Bromoquinazolin-4-ol, has a melting point of 281-287 °C. |

| Boiling Point | Data not available | - |

| Solubility | Sparingly soluble in common organic solvents | Expected behavior for this class of compounds |

| pKa | Data not available | - |

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound can be achieved through the cyclization of an appropriately substituted anthranilic acid derivative. A common and effective method involves the reaction of 2-amino-6-bromobenzoic acid with formamide.

Reaction Scheme:

2-amino-6-bromobenzoic acid reacts with formamide upon heating to yield this compound.

Detailed Experimental Protocol:

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, place 2-amino-6-bromobenzoic acid (1 equivalent).

-

Reaction Initiation: Add an excess of formamide (approximately 10-15 equivalents).

-

Heating: Heat the reaction mixture to 150-160 °C and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Isolation: Pour the cooled reaction mixture into ice-cold water. The crude product will precipitate out of the solution.

-

Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water to yield pure this compound.

Chemical Reactivity and Applications in Synthesis

The chemical properties of this compound make it a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds. The presence of the bromine atom at the 5-position of the quinazolinone core provides a reactive handle for various cross-coupling reactions. This allows for the introduction of a wide range of functional groups, enabling the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies.

Key reactions involving this compound include:

-

Suzuki Coupling: Reaction with boronic acids in the presence of a palladium catalyst to form C-C bonds.

-

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form C-N bonds.

-

Sonogashira Coupling: Palladium-catalyzed reaction with terminal alkynes to create C-C triple bonds.

-

Stille Coupling: Coupling with organostannanes, also palladium-catalyzed, to form C-C bonds.

These reactions are fundamental in modern organic synthesis and are extensively used in the pharmaceutical industry to construct complex molecules with desired biological activities.

Spectroscopic Profile (Predicted)

While experimental spectra for this compound are not widely available, the expected spectroscopic characteristics can be predicted based on its structure and data from analogous compounds.

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinazolinone ring system. The protons on the benzene ring will appear as a complex multiplet, likely in the range of δ 7.0-8.5 ppm. The proton at the 2-position of the quinazoline ring would likely appear as a singlet further downfield, potentially above δ 8.0 ppm. The N-H proton of the lactam would exhibit a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the lactam (C4) is expected to have a chemical shift in the range of δ 160-165 ppm. The aromatic carbons will resonate in the region of δ 115-150 ppm. The carbon atom bearing the bromine (C5) will have its chemical shift influenced by the halogen's electronegativity and heavy atom effect.

IR (Infrared) Spectroscopy: The IR spectrum will provide information about the functional groups present. Key expected absorption bands include:

-

N-H stretch: A broad band in the region of 3200-3400 cm⁻¹ corresponding to the lactam N-H group.

-

C=O stretch: A strong, sharp absorption band around 1660-1680 cm⁻¹ for the lactam carbonyl group.

-

C=N and C=C stretching: A series of bands in the 1450-1620 cm⁻¹ region, characteristic of the aromatic quinazoline ring system.

-

C-Br stretch: A weaker absorption in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS): In a mass spectrum, this compound is expected to show a molecular ion peak (M⁺) at m/z 224 and an (M+2)⁺ peak of similar intensity, which is a characteristic isotopic pattern for a compound containing one bromine atom. Fragmentation patterns would likely involve the loss of CO and subsequent cleavages of the heterocyclic ring.

This technical guide serves as a foundational resource for understanding the chemical properties and synthetic utility of this compound. Researchers are encouraged to consult experimental data as it becomes available to supplement the information provided herein.

An In-depth Technical Guide to the Synthesis of 5-Bromoquinazolin-4-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for 5-Bromoquinazolin-4-ol, a key intermediate in the development of various pharmacologically active compounds. This document details the necessary starting materials, reaction conditions, and expected outcomes, supported by quantitative data and a clear visualization of the synthetic route.

Core Synthesis Pathway: An Overview

The most direct and commonly referenced method for the synthesis of this compound is the cyclization of 2-amino-6-bromobenzoic acid. This reaction, a variation of the Niementowski quinazolinone synthesis, utilizes a one-carbon synthon, typically formamide, to construct the pyrimidine ring of the quinazolinone core. The reaction proceeds by heating the reactants, leading to the formation of the desired heterocyclic product.

Data Presentation: Synthesis Parameters

The following table summarizes the key quantitative data associated with the synthesis of this compound and its isomers, providing a comparative reference for researchers.

| Parameter | This compound | 6-Bromoquinazolin-4(3H)-one |

| Starting Material | 2-amino-6-bromobenzoic acid | 2-amino-5-bromobenzoic acid[1] |

| Reagent | Formamide | Formamide[1] |

| Temperature | 130 °C[2] | 130 °C[1] |

| Reaction Time | 4 hours[2] | 4 hours[1] |

| Yield | Not explicitly stated for this isomer, but a related synthesis of a 2-amino derivative from the same starting acid yielded 84.7%. | 91%[1] |

| Product Appearance | Not explicitly stated, but a related 2-amino derivative is a gray-white solid. | Not explicitly stated. |

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound based on established protocols for analogous compounds[1][2].

Materials:

-

2-amino-6-bromobenzoic acid (1 equivalent)

-

Formamide (4 equivalents)

-

Water

-

Anhydrous ethanol

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Beakers

-

Vacuum filtration apparatus (e.g., Büchner funnel and flask)

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 2-amino-6-bromobenzoic acid (1 equivalent) and formamide (4 equivalents).

-

Heating: Heat the reaction mixture with stirring at 130 °C for 4 hours[1][2]. The reaction should be monitored for completion, for example by using thin-layer chromatography (TLC).

-

Precipitation: After the reaction is complete, allow the mixture to cool to approximately 60 °C. Add water (e.g., 30 mL for a 10 mmol scale reaction) to the reaction mixture[1].

-

Isolation: Stir the mixture for an additional 30 minutes as it cools to room temperature to allow for complete precipitation of the product. Isolate the precipitated solid by vacuum filtration[1].

-

Purification: Wash the crude product with a suitable solvent, such as anhydrous ethanol, to remove any remaining impurities[1]. The purified product can then be dried. For a related compound, recrystallization from ethanol was used for purification.

Mandatory Visualization

The following diagram illustrates the synthesis pathway of this compound.

References

An In-depth Technical Guide to 5-Bromoquinazolin-4-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectral characterization of 5-Bromoquinazolin-4-ol. All quantitative data is summarized in structured tables, and a detailed experimental protocol for its synthesis is provided.

Molecular Structure and Properties

This compound is a heterocyclic organic compound featuring a quinazoline core substituted with a bromine atom at position 5 and a hydroxyl group at position 4. This substitution pattern imparts specific chemical properties that make it a valuable intermediate in medicinal chemistry and drug discovery. The tautomeric quinazolinone form is generally favored.

Table 1: Chemical Identifiers and Properties

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 147006-47-1[1] |

| Chemical Formula | C₈H₅BrN₂O |

| Molecular Weight | 225.04 g/mol [1] |

| Canonical SMILES | C1=CC=C2C(=C1Br)C(=O)NC=N2 |

| Appearance | Powder or liquid[1] |

A diagram of the molecular structure is presented below:

Experimental Data

While specific experimental spectra for this compound are cited as available, the detailed peak data is not publicly disseminated in the search results. However, based on the known spectral data of related quinazolinone compounds and general principles of spectroscopy, the expected characteristic data is summarized below.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Characteristic Peaks |

| ¹H NMR | Aromatic protons (multiple signals, ~7.0-8.5 ppm), N-H proton (broad singlet, variable ppm), C-H proton on the pyrimidine ring (~8.0-8.5 ppm). |

| IR Spectroscopy | N-H stretch (broad, ~3200-3400 cm⁻¹), C=O stretch (~1650-1700 cm⁻¹), C=N stretch (~1610-1630 cm⁻¹), Aromatic C-H stretch (>3000 cm⁻¹), Aromatic C=C stretch (~1450-1600 cm⁻¹), C-Br stretch (~500-650 cm⁻¹). |

| Mass Spectrometry | Molecular ion peak (M⁺) and M+2 peak in a ~1:1 ratio, characteristic of a bromine-containing compound. Expected m/z values would be around 224 and 226. |

Synthesis of this compound

A common and effective method for the synthesis of 4(3H)-quinazolinones is the Niementowski reaction, which involves the condensation of an anthranilic acid derivative with formamide. For the synthesis of this compound, the appropriate starting material is 2-amino-6-bromobenzoic acid.

Experimental Protocol: Synthesis via Niementowski Reaction

This protocol is based on established procedures for the synthesis of similar quinazolinone derivatives.

Materials:

-

2-amino-6-bromobenzoic acid

-

Formamide

-

Water

-

Ethanol

Procedure:

-

A mixture of 2-amino-6-bromobenzoic acid (1 equivalent) and an excess of formamide (e.g., 4-5 equivalents) is prepared in a round-bottom flask equipped with a reflux condenser.

-

The reaction mixture is heated to a temperature of 130-140°C and stirred for a period of 4 to 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is allowed to cool to room temperature.

-

The cooled mixture is then poured into ice-cold water, which should induce the precipitation of the crude product.

-

The precipitate is collected by vacuum filtration and washed thoroughly with cold water to remove any remaining formamide.

-

The crude this compound is then dried.

-

For further purification, the crude product can be recrystallized from a suitable solvent, such as ethanol, or purified by column chromatography on silica gel.

The proposed workflow for this synthesis is illustrated in the diagram below.

Potential Biological Significance

While specific studies on the biological activity of this compound were not identified in the search results, the quinazoline and quinazolinone scaffolds are of significant interest in medicinal chemistry due to their wide range of pharmacological activities.[2] Many derivatives have been developed as potent inhibitors of various protein kinases and are implicated in key signaling pathways.

Signaling Pathways Associated with Quinazoline Derivatives:

-

PI3K/HDAC Pathway: Some quinazolinone-based compounds have been designed as dual inhibitors of Phosphoinositide 3-kinases (PI3K) and Histone Deacetylases (HDAC), which are crucial targets in cancer therapy.[2]

-

Wnt/β-catenin Pathway: Certain quinazoline analogs have been identified as inhibitors of the Wnt/β-catenin signaling pathway, which is often dysregulated in colorectal cancer. These inhibitors may act on downstream elements of the pathway.[3]

-

FGFR4 Signaling: Quinazoline derivatives have been developed as inhibitors of the Fibroblast Growth Factor Receptor 4 (FGFR4), a key driver in hepatocellular carcinoma.[4]

-

VEGFR2-mediated Signaling: Some quinazoline derivatives have shown potential as angiogenesis inhibitors by targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and its downstream Akt/mTOR/p70s6k signaling pathway.[5]

The diagram below illustrates a generalized representation of how a quinazoline derivative might inhibit a receptor tyrosine kinase signaling pathway.

Given the established importance of the quinazoline core in modulating these and other cellular signaling pathways, this compound represents a valuable building block for the synthesis of novel, biologically active compounds for further investigation in drug discovery programs.

References

- 1. 5-bromo-1H-quinazolin-4-one, CasNo.147006-47-1 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]

- 2. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of quinazoline compounds as novel potent inhibitors of Wnt/β-catenin signaling in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of quinazoline derivatives as potent and selective FGFR4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of 5-Bromoquinazolin-4-OL in the Landscape of Modern Drug Discovery: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The quinazolin-4-one scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities. Within this privileged structural class, 5-Bromoquinazolin-4-OL has emerged as a critical starting material and key intermediate in the synthesis of a new generation of potent therapeutic agents. This technical guide delves into the significant biological activities stemming from this core, with a particular focus on its derivatives that have shown promise in oncology and beyond. We will explore the quantitative data, experimental methodologies, and underlying signaling pathways that underscore the therapeutic potential of compounds derived from this compound.

Anticancer Activity: Dual Inhibition of PI3K and HDAC Pathways

Recent advancements in cancer therapy have highlighted the efficacy of dual-target inhibitors. Derivatives of this compound have been at the forefront of this strategy, particularly in the co-inhibition of Phosphoinositide 3-kinase (PI3K) and Histone Deacetylase (HDAC) enzymes, both of which are critical in cancer cell proliferation and survival.

Quantitative Analysis of Enzyme Inhibition

A series of novel quinazolin-4-one-based hydroxamic acids, synthesized from a 5-bromo-quinazolinone precursor, have demonstrated potent dual inhibitory activity against PI3K and HDAC enzymes. The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) for representative compounds, showcasing the superior potency of 5-substituted quinazolinones over their 4-substituted counterparts.

| Compound | PI3Kδ IC₅₀ (nM) | HDAC1 IC₅₀ (nM) | HDAC2 IC₅₀ (nM) | HDAC3 IC₅₀ (nM) | HDAC6 IC₅₀ (nM) | HDAC10 IC₅₀ (nM) | HDAC11 IC₅₀ (nM) |

| 19a | <5 | 429 | 1231 | 427 | 11 | 224 | 108 |

| 19b | 6 | 1344 | 2282 | 848 | 15 | 398 | 247 |

| 28a | 20 | 2800 | 4800 | 1700 | 25 | 2200 | 1100 |

Table 1: Enzyme inhibitory activities of 5-substituted quinazolinones derived from a 5-bromo precursor, demonstrating potent and selective inhibition of PI3Kδ and HDAC6.[1]

Further optimization of these 5-substituted quinazolinones has led to the development of compounds with significant antiproliferative activity against various cancer cell lines.

| Compound | Cell Line | IC₅₀ (µM) |

| 48c | MOLM-13 | 0.08 ± 0.01 |

| MV4-11 | 0.12 ± 0.02 | |

| NB4 | 0.25 ± 0.03 | |

| U937 | 0.35 ± 0.05 | |

| K562 | 0.45 ± 0.06 | |

| A549 | 1.2 ± 0.1 | |

| HCT116 | 0.8 ± 0.1 | |

| PC3 | 1.5 ± 0.2 |

Table 2: Antiproliferative activity of a lead compound (48c) derived from a 5-bromo-quinazolinone intermediate against a panel of human cancer cell lines.[1]

Experimental Protocols

PI3K and HDAC Enzyme Inhibition Assays: The inhibitory activity of the synthesized compounds against PI3K and HDAC enzymes was determined using commercially available kits and protocols. Briefly, for PI3K assays, the enzyme, substrate, and inhibitor were incubated together, and the amount of ADP produced was quantified using a luminescent kinase assay platform. For HDAC assays, a fluorescent-based assay was employed where the deacetylated substrate is cleaved by a developer to produce a fluorophore, and the fluorescence intensity is measured. IC₅₀ values were calculated by fitting the dose-response data to a sigmoidal curve.

Cell Viability Assay: The antiproliferative activity of the compounds was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cancer cells were seeded in 96-well plates and treated with various concentrations of the test compounds for a specified duration. Subsequently, MTT solution was added to each well, and the resulting formazan crystals were dissolved in a solubilization buffer. The absorbance was measured at a specific wavelength, and the IC₅₀ values were determined by plotting the percentage of cell viability against the compound concentration.

Visualizing the Synthetic and Signaling Pathways

The synthesis of these potent dual PI3K/HDAC inhibitors commences with the strategic modification of the 5-bromo-quinazolinone core. The following diagram illustrates a generalized synthetic workflow.

The dual inhibition of PI3K and HDAC pathways by these compounds leads to a synergistic anticancer effect by impacting multiple cell signaling cascades involved in cell growth, proliferation, and survival.

Antimicrobial Potential of the Quinazolin-4-one Scaffold

While specific studies on the antimicrobial properties of this compound are not extensively documented, the broader class of quinazolin-4-one derivatives has demonstrated significant antibacterial and antifungal activities.[2][3][4][5][6] This suggests a promising avenue for the development of novel antimicrobial agents based on the 5-bromo-substituted core.

Key Findings from Related Quinazolinone Derivatives

-

Antibacterial Activity: Various quinazolin-4-one derivatives have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus, Bacillus cereus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[2][4]

-

Antifungal Activity: Potent in vitro activity has been observed against fungal strains such as Candida albicans and Aspergillus flavus.[2]

-

Mechanism of Action: The proposed mechanisms for the antimicrobial effects of quinazolinones include the inhibition of DNA replication and protein synthesis, as well as disruption of the bacterial cell membrane.[3]

The following table presents the minimum inhibitory concentrations (MICs) for a potent antimicrobial quinazolinone derivative, illustrating the potential of this scaffold.

| Organism | MIC (µg/mL) |

| E. coli | 1.56 |

| S. typhimurium | 3.125 |

| L. monocytogenes | 1.56 |

| S. aureus | 25 |

| P. aeruginosa | 25 |

| B. cereus | 25 |

| C. albicans | 0.78 |

| A. flavus | 0.097 |

Table 3: Minimum Inhibitory Concentrations (MICs) of a potent antimicrobial quinazolinone derivative against various bacterial and fungal strains.[2]

Experimental Protocols

Antimicrobial Susceptibility Testing: The antimicrobial activity of the compounds is typically evaluated using standard methods such as the paper disc diffusion technique and the agar streak dilution method to determine the zone of inhibition and the Minimum Inhibitory Concentration (MIC), respectively. A panel of clinically relevant bacterial and fungal strains is used for this screening.

Conclusion and Future Directions

This compound stands as a versatile and valuable building block in the synthesis of novel therapeutic agents. Its derivatives have demonstrated exceptional potency as dual PI3K/HDAC inhibitors for cancer therapy, and the broader quinazolin-4-one class shows significant promise in the development of new antimicrobial drugs. Future research should focus on further exploring the structure-activity relationships of 5-bromo-substituted quinazolinones to optimize their efficacy and selectivity for various biological targets. The continued investigation of this core structure is poised to yield a new generation of drugs to address unmet medical needs in oncology and infectious diseases.

References

- 1. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel 6,8-dibromo-4(3H)quinazolinone derivatives of anti-bacterial and anti-fungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]

- 4. Synthesis and antimicrobial activity of polyhalobenzonitrile quinazolin-4(3H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antibacterial Effects of Quinazolin-4(3H)-One Functionalized-Conjugated Silver Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Bromoquinazolin-4-ol Derivatives and Analogues for Researchers and Drug Development Professionals

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities. The introduction of a bromine atom at the 5-position of the quinazolin-4-ol core can significantly modulate the physicochemical and pharmacological properties of the resulting derivatives, leading to enhanced potency and selectivity for various biological targets. This technical guide provides a comprehensive overview of 5-bromoquinazolin-4-ol derivatives and their analogues, with a focus on their synthesis, anticancer, and antimicrobial properties. Detailed experimental protocols and quantitative biological data are presented to facilitate further research and development in this promising area of drug discovery.

Introduction

Quinazoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in pharmaceutical research due to their diverse therapeutic applications.[1] These compounds are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2] The versatility of the quinazoline ring system allows for structural modifications at various positions, enabling the fine-tuning of their biological activity.

The strategic placement of a bromine atom on the quinazoline core, particularly at the 5- or 6-position, has been shown to enhance the biological efficacy of these compounds.[3] This guide focuses specifically on this compound derivatives and their analogues, which have emerged as potent inhibitors of key biological targets, most notably Epidermal Growth Factor Receptor (EGFR) in the context of cancer therapy.[4][5]

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically commences from 5-bromoanthranilic acid. A common synthetic route involves the initial acylation of 5-bromoanthranilic acid, followed by cyclization to form the quinazolinone ring. Further modifications can then be introduced at various positions to generate a library of analogues.

A general synthetic scheme is outlined below:

Biological Activities

Anticancer Activity

A significant body of research has focused on the anticancer potential of bromo-substituted quinazolinone derivatives, particularly as inhibitors of EGFR tyrosine kinase.[4][6] Overexpression and mutations of EGFR are implicated in the progression of various cancers, making it a key therapeutic target.[5]

3.1.1. EGFR Inhibition

Bromoquinazolinone derivatives have been shown to act as potent EGFR inhibitors. The binding of these compounds to the ATP-binding site of the EGFR kinase domain blocks the downstream signaling pathways responsible for cell proliferation, survival, and metastasis.[6]

The following table summarizes the in vitro cytotoxic activity of various bromo-substituted quinazolinone derivatives against different cancer cell lines.

Table 1: In Vitro Anticancer Activity of Bromo-Substituted Quinazolinone Derivatives

| Compound ID | Substitution Pattern | Cell Line | IC50 (µM) | Reference |

| 6d | 2-Aryl, 6-Bromo | NCI-H460 (NSCLC) | 0.789 (GI50) | [6] |

| 21 | 2-(pyridin-3-yl)-4-substituted, 6-bromo | EGFRwt | 46.1 (nM) | [7] |

| 11g | 2-Alkyl, quinoxaline hybrid | MCF-7 (Breast) | < 50 | [8] |

| 11g | 2-Alkyl, quinoxaline hybrid | HeLa (Cervical) | < 50 | [8] |

| 5d | Quinazolin-4-one derivative | HepG2 (Liver) | 1.94 | [9] |

| 5d | Quinazolin-4-one derivative | MCF-7 (Breast) | 7.1 | [9] |

| 3a | 9-bromo-5-styryltetrazolo[1,5-c]quinazoline | MCF-7 (Breast) | 62 | [10] |

| 3b | 9-bromo-5-(4-fluorostyryryl)tetrazolo[1,5-c]quinazoline | MCF-7 (Breast) | Not specified | [10] |

| 3d | Quinazolinone derivative | MCF-7 (Breast) | 43.4 | [11] |

| 4d | Quinazolinone derivative | MCF-7 (Breast) | 39.0 | [11] |

| 6n | Quinazoline-pyrimidine hybrid | A549 (Lung) | 5.9 | [12] |

| 6n | Quinazoline-pyrimidine hybrid | SW-480 (Colon) | 2.3 | [12] |

| 6n | Quinazoline-pyrimidine hybrid | MCF-7 (Breast) | 5.65 | [12] |

| 4 | Quinazolinone derivative | Caco-2 (Colon) | 23.31 | [13] |

| 9 | Quinazolinone derivative | Caco-2 (Colon) | Not specified | [13] |

3.1.2. EGFR Signaling Pathway Inhibition

The diagram below illustrates the EGFR signaling pathway and the point of inhibition by this compound derivatives.

Antimicrobial Activity

Bromo-substituted quinazolinones have also demonstrated promising activity against a range of microbial pathogens. The presence of the bromine atom can enhance the lipophilicity of the molecule, facilitating its penetration through microbial cell membranes.

The following table summarizes the in vitro antimicrobial activity of various bromo-substituted quinazolinone derivatives.

Table 2: In Vitro Antimicrobial Activity of Bromo-Substituted Quinazolinone Derivatives

| Compound ID | Substitution Pattern | Microorganism | MIC (µg/mL) | Reference |

| A-2 | 2,3,6-trisubstituted | E. coli | - | [2] |

| A-3 | 2,3,6-trisubstituted | A. niger | - | [2] |

| A-4 | 2,3,6-trisubstituted | P. aeruginosa | - | [2] |

| A-6 | 2,3,6-trisubstituted | C. albicans | - | [2] |

| 11 | Quinoline derivative | S. aureus | 0.12 | [14] |

| 12 | Quinoline derivative | S. aureus | 0.24 | [14] |

| 13 | Quinoline derivative | S. aureus | 0.12 | [14] |

| 14 | Quinoline derivative | S. aureus | 0.12 | [14] |

Experimental Protocols

General Synthesis of 6-Bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one

This protocol is adapted from the synthesis of a closely related analogue and can be modified for 5-bromo derivatives.[15][16]

Step 1: Synthesis of 6-bromo-2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one

-

Dissolve 5-bromoanthranilic acid (0.16 M) in 100 mL of pyridine.

-

Add o-aminobenzoyl chloride (0.16 M) to the reaction mixture with stirring at room temperature.

-

Continue stirring for 30 minutes at the same temperature.

-

Filter the reaction mixture and collect the precipitate.

-

Wash the precipitate with distilled water and petroleum ether (60/80) to remove traces of pyridine.

-

Dry the pale creamish crystals at 60°C.

Step 2: Synthesis of 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one

-

Reflux 6-bromo-2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one (0.075 M) with 75 mL of hydrazine hydrate for 3 hours at 120-130°C.

-

Allow the reaction mixture to cool to room temperature.

-

Collect the pale creamish crystals that form and recrystallize them from super dry ethanol.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a general procedure for assessing the cytotoxic effects of the synthesized compounds against cancer cell lines.[8][17][18][19][20]

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa, A549)

-

RPMI-1640 medium supplemented with 10% FBS, 100 units/mL penicillin, and 100 µg/mL streptomycin

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

Procedure:

-

Seed the cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and incubate for 48-72 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 492 nm using a microplate reader.

-

Calculate the percentage of cell viability and the IC50 value for each compound.

In Vitro EGFR Kinase Assay

This protocol describes a method to determine the inhibitory activity of the compounds against the EGFR kinase.[21][22][23]

Materials:

-

Recombinant human EGFR kinase

-

Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)

-

ATP

-

Substrate (e.g., poly(Glu, Tyr) 4:1)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

384-well plates

Procedure:

-

Prepare serial dilutions of the test compounds in the kinase buffer.

-

In a 384-well plate, add the test compound, EGFR enzyme, and the substrate/ATP mixture.

-

Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.

-

Stop the reaction and measure the amount of ADP produced using a luminescent-based assay kit according to the manufacturer's instructions.

-

Determine the IC50 values of the compounds by plotting the percentage of inhibition against the compound concentration.

Conclusion

This compound derivatives and their analogues represent a highly promising class of compounds with significant potential in the development of novel anticancer and antimicrobial agents. The synthetic accessibility of the quinazoline scaffold allows for extensive structure-activity relationship studies, enabling the optimization of their pharmacological profiles. The detailed protocols and compiled biological data in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the design and development of next-generation therapeutic agents based on this versatile heterocyclic core. Further investigations into the in vivo efficacy, pharmacokinetic properties, and safety profiles of these compounds are warranted to translate their preclinical potential into clinical applications.

References

- 1. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. Synthesis and biological evaluation of some amino- and sulfanyl-3H-quinazolin-4-one derivatives as potential anticancer agents | Semantic Scholar [semanticscholar.org]

- 4. brieflands.com [brieflands.com]

- 5. Design, Synthesis and Antitumor Activities of Novel Quinazolinone Derivatives as Potential EGFR Inhibitors [jstage.jst.go.jp]

- 6. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Design, synthesis, computational study and cytotoxic evaluation of some new quinazoline derivatives containing pyrimidine moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mediresonline.org [mediresonline.org]

- 16. mediresonline.org [mediresonline.org]

- 17. benchchem.com [benchchem.com]

- 18. MTT (Assay protocol [protocols.io]

- 19. MTT assay protocol | Abcam [abcam.com]

- 20. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. documents.thermofisher.com [documents.thermofisher.com]

- 23. promega.com [promega.com]

5-Bromoquinazolin-4-ol: A Versatile Intermediate in Synthetic and Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromoquinazolin-4-ol, a halogenated quinazolinone, has emerged as a pivotal synthetic intermediate in the realm of medicinal chemistry and drug discovery. Its strategic placement of a bromine atom at the 5-position of the quinazoline scaffold provides a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. This reactivity allows for the facile introduction of diverse molecular fragments, enabling the construction of complex, polyfunctionalized molecules with a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a focus on its role in the development of targeted therapeutics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis. While specific experimental data for the 5-bromo isomer is not widely published, data for the closely related 6-bromo isomer provides a useful reference point.

| Property | Value | Reference |

| Molecular Formula | C₈H₅BrN₂O | N/A |

| Molecular Weight | 225.04 g/mol | [1] |

| Appearance | White to off-white powder | [2] |

| Melting Point | 231-234 °C (for 2-methyl-5-bromo-4(3H)-quinazolinone) | [2] |

| Solubility | Soluble in DMF and DMSO | Inferred from reaction conditions |

Synthesis of this compound

The most common and direct route to this compound is through the cyclization of 2-amino-6-bromobenzoic acid with a suitable one-carbon source, such as formamide. This reaction, a variation of the Niementowski quinazoline synthesis, can be performed under conventional heating or with microwave assistance to accelerate the reaction.[3]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the synthesis of related quinazolinone derivatives.[2]

Materials:

-

2-amino-6-bromobenzoic acid

-

Formamide

-

Ethanol

Procedure:

-

A mixture of 2-amino-6-bromobenzoic acid (1 equivalent) and formamide (15 equivalents) is heated to 150°C.[2]

-

The reaction mixture is stirred at this temperature for 9 hours.[2]

-

Upon completion (monitored by TLC), the reaction mixture is cooled to room temperature.

-

The precipitated solid is collected by filtration.

-

The crude product is purified by recrystallization from ethanol to afford this compound.

Key Synthetic Transformations

The bromine atom at the C5-position of this compound serves as a key functional group for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds. These reactions are fundamental to the diversification of the quinazolinone scaffold in the synthesis of biologically active molecules.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between this compound and various boronic acids or esters. This reaction is widely used to introduce aryl and heteroaryl substituents at the 5-position.

The following is a general procedure adapted from the Suzuki-Miyaura coupling of 5-bromo-quinazolinone derivatives.[4]

Materials:

-

This compound derivative (e.g., 15a)

-

Aryl or heteroaryl boronic acid/ester (1.2 equivalents)

-

[XPhos Pd(crotyl)Cl] (0.05 equivalents)

-

Potassium phosphate (K₃PO₄) (3.0 equivalents)

-

1,4-Dioxane/water mixture

Procedure:

-

To a microwave vial, add the 5-bromoquinazolinone derivative, boronic acid/ester, palladium catalyst, and base.

-

Add the 1,4-dioxane/water solvent mixture.

-

Seal the vial and heat in a microwave reactor at 100°C for 1-2 hours.[4]

-

After cooling, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography.

| Coupling Partner (Boronic Acid/Ester) | Product | Yield (%) | Reference |

| 4-(methoxycarbonyl)phenylboronic acid | 5-(4-(methoxycarbonyl)phenyl)quinazolin-4-one derivative | Not specified | [4] |

| 3,5-dimethylisoxazoleboronic acid | 5-(3,5-dimethylisoxazol-5-yl)quinazolin-4-one derivative | Not specified | [4] |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, enabling the introduction of a wide range of primary and secondary amines at the 5-position of the quinazolinone core.

This protocol is based on the amination of 5-bromo-quinazolinone derivatives.[4]

Materials:

-

This compound derivative (e.g., 15a)

-

Amine (1.3 equivalents)

-

[Xantphos Palladacycle Gen. 4] (0.03 equivalents)

-

Cesium carbonate (Cs₂CO₃) (3.0 equivalents)

-

Toluene or 1,4-dioxane

Procedure:

-

In a reaction vessel under an inert atmosphere, combine the 5-bromoquinazolinone derivative, amine, palladium catalyst, and base.

-

Add the anhydrous solvent (toluene or 1,4-dioxane).

-

Stir the reaction mixture at room temperature for 16 hours.[4]

-

Upon completion, the reaction is quenched with water and extracted with an organic solvent.

-

The combined organic layers are washed, dried, and concentrated.

-

The crude product is purified by column chromatography.

| Amine | Product | Yield (%) | Reference |

| Methyl 3-aminopropanoate | Methyl 3-((4-oxo-3,4-dihydroquinazolin-5-yl)amino)propanoate derivative | Not specified | [4] |

| Methyl 4-aminobutanoate | Methyl 4-((4-oxo-3,4-dihydroquinazolin-5-yl)amino)butanoate derivative | Not specified | [4] |

| Aniline | 5-(Phenylamino)quinazolin-4-one derivative | Not specified | [4] |

Applications in Drug Discovery

The 5-substituted quinazolin-4-one scaffold, readily accessible from this compound, is a "privileged" structure in medicinal chemistry, forming the core of numerous inhibitors targeting key signaling pathways implicated in cancer and other diseases.

PI3K/HDAC Inhibitors

Derivatives of this compound have been utilized in the synthesis of dual inhibitors of phosphoinositide 3-kinases (PI3Ks) and histone deacetylases (HDACs).[4] The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[5] HDACs are epigenetic modifiers that also play a crucial role in gene expression and cancer development. Dual inhibition of these pathways is a promising strategy for cancer therapy.

PI3K/HDAC Dual Inhibition Pathway

PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair, particularly in the base excision repair (BER) pathway that corrects single-strand breaks.[6] Inhibition of PARP has emerged as a successful therapeutic strategy for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, based on the principle of synthetic lethality. Quinazolinone-based structures have been explored as potent PARP inhibitors.[7]

PARP Inhibition and DNA Repair Pathway

Aurora Kinase Inhibitors

Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis, including chromosome segregation and cytokinesis. Their overexpression is common in many cancers, making them attractive targets for anticancer drug development. Quinazoline and quinazolin-4-amine derivatives have been designed and synthesized as selective Aurora A kinase inhibitors.[4][8]

Aurora Kinase Inhibition in Mitosis

Conclusion

This compound is a highly valuable and versatile synthetic intermediate. Its straightforward synthesis and the reactivity of the C5-bromo substituent in palladium-catalyzed cross-coupling reactions provide a robust platform for the generation of diverse libraries of quinazolinone derivatives. The demonstrated efficacy of these derivatives as inhibitors of critical cellular targets such as PI3K, HDAC, PARP, and Aurora kinases underscores the importance of this compound in modern drug discovery and development. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the potential of this key building block for the synthesis of novel therapeutic agents.

References

- 1. usbio.net [usbio.net]

- 2. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 3. Synthesis and in vitro biological evaluation of novel quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]

- 6. Synthesis, molecular docking, and cytotoxicity of quinazolinone and dihydroquinazolinone derivatives as cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Structure-based drug design: Synthesis and biological evaluation of quinazolin-4-amine derivatives as selective Aurora A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 5-Bromoquinazolin-4-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazolinones represent a versatile class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.[1][2] Derivatives of the quinazolinone scaffold have been reported to possess anticancer, antimicrobial, anti-inflammatory, and antiviral properties, among others.[2][3] This technical guide focuses on the potential therapeutic targets of a specific derivative, 5-Bromoquinazolin-4-ol, by extrapolating from the known mechanisms of action of structurally related quinazolinone compounds. While direct studies on this compound are limited in the public domain, the extensive research on the quinazolinone core provides a strong foundation for identifying and validating its potential molecular targets.

Potential Therapeutic Targets

The biological activity of quinazolinone derivatives is intrinsically linked to their ability to interact with various enzymes and signaling pathways. The following sections detail key molecular targets that have been identified for this class of compounds and are therefore considered high-priority potential targets for this compound.

Tyrosine Kinases

Several quinazolin-4(3H)-one derivatives have been identified as potent inhibitors of tyrosine kinases, which are critical regulators of cell proliferation, differentiation, and survival.[4] Overexpression or mutation of these kinases is a hallmark of many cancers.

-

Epidermal Growth Factor Receptor (EGFR): Certain quinazolin-4(3H)-one derivatives have demonstrated excellent inhibitory activity against EGFR.[4] Docking analyses suggest that these compounds can act as ATP-competitive type-I inhibitors by interacting with the DFG motif in the ATP-binding site of the EGFR kinase domain.[4]

-

Human Epidermal Growth Factor Receptor 2 (HER2): In addition to EGFR, some quinazolin-4(3H)-ones have shown significant inhibitory activity against HER2, another member of the ErbB family of receptor tyrosine kinases.[4]

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): As a major regulator of angiogenesis, VEGFR2 is a key target in cancer therapy. The quinazolinone scaffold has been explored for its potential to inhibit VEGFR2 signaling.[4]

Cyclin-Dependent Kinases (CDKs)

CDKs are essential for the regulation of the cell cycle, and their dysregulation is a common feature of cancer. Specific quinazolin-4(3H)-one derivatives have been shown to interact with and inhibit CDK2.[4] Molecular docking studies have revealed interactions with key residues such as Leu83, Glu12, Gln131, and Asn132 in the CDK2 active site.[4]

Topoisomerases

Topoisomerases are enzymes that regulate the topology of DNA and are vital for DNA replication and transcription. Luotonin A, a natural alkaloid containing a quinazolinone structure, is a known inhibitor of topoisomerase I.[5] This suggests that the quinazolinone scaffold, and potentially this compound, could be investigated for its ability to target this class of enzymes.

Other Potential Targets

The diverse biological activities of quinazolinone derivatives hint at a broader range of potential targets:

-

Microtubules: Some quinazolinone derivatives have been shown to inhibit tubulin polymerization, a mechanism shared by several successful anticancer drugs.

-

Phosphoinositide 3-kinases (PI3Ks): The PI3K/Akt/mTOR pathway is a crucial signaling cascade in cancer, and some quinazolinone-based compounds have been developed as PI3K inhibitors.

-

Histone Deacetylases (HDACs): HDACs are epigenetic modifiers that are attractive targets for cancer therapy. The quinazolinone scaffold has been incorporated into the design of some HDAC inhibitors.

Quantitative Data on Quinazolinone Derivatives

The following table summarizes the inhibitory activities of various quinazolinone derivatives against their respective targets, as reported in the literature. This data provides a benchmark for the potential potency of this compound.

| Compound Class | Target | IC50 (µM) | Reference |

| Quinazolin-4(3H)-one derivatives | HER2 | 0.112 - 0.138 | [4] |

| Quinazolin-4(3H)-one derivatives | EGFR | 0.097 - 0.181 | [4] |

| Erlotinib (positive control) | EGFR | 0.056 | [4] |

| Lapatinib (positive control) | HER2 | - | [4] |

Experimental Protocols

The identification and validation of therapeutic targets for novel compounds like this compound involve a series of well-established experimental procedures.

Kinase Inhibition Assays

-

Objective: To determine the in vitro inhibitory activity of the compound against a panel of purified kinases.

-

Methodology:

-

Kinase enzymes (e.g., EGFR, HER2, CDK2) are incubated with a specific substrate and ATP in a suitable buffer.

-

The test compound (this compound) is added at various concentrations.

-

The kinase reaction is initiated and allowed to proceed for a defined period.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified using methods such as radioisotope incorporation (e.g., ³²P-ATP), fluorescence resonance energy transfer (FRET), or enzyme-linked immunosorbent assay (ELISA).

-

IC50 values are calculated by plotting the percentage of kinase inhibition against the compound concentration.

-

Cell-Based Proliferation Assays

-

Objective: To assess the cytotoxic or cytostatic effects of the compound on cancer cell lines.

-

Methodology:

-

Cancer cell lines with known target expression levels (e.g., A549 for EGFR, SK-BR-3 for HER2) are seeded in 96-well plates.

-

The cells are treated with a range of concentrations of the test compound.

-

After a specified incubation period (e.g., 48-72 hours), cell viability is measured using assays such as MTT, XTT, or CellTiter-Glo.

-

GI50 (concentration for 50% growth inhibition) or IC50 values are determined.

-

Molecular Docking Studies

-

Objective: To predict the binding mode and affinity of the compound to the active site of a target protein.

-

Methodology:

-

The 3D structure of the target protein is obtained from a protein database (e.g., PDB).

-

The 3D structure of the ligand (this compound) is generated and optimized.

-

Molecular docking software (e.g., AutoDock, Glide) is used to predict the most favorable binding poses of the ligand within the protein's active site.

-

The predicted binding interactions (e.g., hydrogen bonds, hydrophobic interactions) and binding energy are analyzed to understand the potential mechanism of inhibition.

-

Visualizations

Signaling Pathways

References

- 1. mdpi.com [mdpi.com]

- 2. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Actinoquinazolinone, a New Quinazolinone Derivative from a Marine Bacterium Streptomyces sp. CNQ-617, Suppresses the Motility of Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendant Role of Bromo-Substituted Quinazolinones in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinazolinone scaffold, a fused heterocyclic system, has long been a privileged structure in medicinal chemistry, underpinning a wide array of therapeutic agents. The strategic introduction of a bromine atom onto this scaffold has been shown to significantly modulate the physicochemical and pharmacological properties of the resulting molecules, leading to a surge in research interest. This technical guide provides a comprehensive review of the synthesis, biological activities, and mechanisms of action of bromo-substituted quinazolinones, with a focus on their potential as anticancer, antimicrobial, and anti-inflammatory agents.

Synthesis of Bromo-Substituted Quinazolinones

The synthesis of bromo-substituted quinazolinones typically begins with a bromo-substituted anthranilic acid derivative. One of the most common methods is the Niementowski reaction, which involves the condensation of anthranilic acid with an amide.[1] A versatile and widely used approach involves a two-step process starting from bromo-anthranilic acid. The first step is the formation of a benzoxazinone intermediate by reacting the anthranilic acid with an acyl chloride or anhydride. This intermediate is then reacted with a primary amine to yield the desired 3-substituted quinazolinone. This modular approach allows for the introduction of a wide variety of substituents at the 3-position, facilitating the exploration of structure-activity relationships (SAR).[2]

Green chemistry approaches are also being employed for the synthesis of these compounds, utilizing deep eutectic solvents and microwave irradiation to reduce reaction times and improve yields.[2] For instance, the synthesis of 3-(4-bromophenyl)-2-methylquinazolin-4(3H)-one has been reported with a yield of 53%.[2]

Biological Activities and Therapeutic Potential

Bromo-substituted quinazolinones exhibit a broad spectrum of biological activities, making them attractive candidates for drug development in various therapeutic areas.[1][3][4]

Anticancer Activity

A significant body of research has focused on the anticancer properties of bromo-substituted quinazolinones.[5][6][7] One of the key mechanisms of action is the inhibition of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is frequently overexpressed in various cancers and plays a crucial role in cell proliferation and survival.[8] Bromo-substituted quinazolinones have been designed to bind to the ATP-binding site of the EGFR tyrosine kinase domain, thereby inhibiting its downstream signaling and leading to cell cycle arrest and apoptosis in cancer cells.[8][9][10] The presence of a bromine atom at the 6-position of the quinazolinone ring has been shown to be particularly important for this activity.[8]

Antimicrobial Activity

Bromo-substituted quinazolinones have also demonstrated significant potential as antimicrobial agents.[11][12] For example, 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one has shown notable antibacterial activity against both Gram-positive and Gram-negative bacteria.[11] The introduction of a bromine atom at the 6-position, often in combination with other substituents, can enhance the antimicrobial potency of the quinazolinone core.[12] Some derivatives have shown activity against a range of pathogens including Staphylococcus aureus, Bacillus species, Escherichia coli, and Klebsiella pneumoniae.[11] Dibromo-substituted quinazolinones have also been synthesized and evaluated for their antibacterial and antifungal activities, with some compounds showing potent inhibition.[13][14]

Anti-inflammatory Activity

The anti-inflammatory properties of quinazolinone derivatives are also well-documented.[13] The mechanism of action for their anti-inflammatory effects can involve the inhibition of key inflammatory mediators. Some studies suggest that quinazolinones can downregulate the expression of cyclooxygenase-2 (COX-2), interleukin-1β (IL-1β), inducible nitric oxide synthase (iNOS), and tumor necrosis factor-α (TNF-α) through the NF-κB signaling pathway.[15]

Quantitative Data Summary

The following tables summarize the reported biological activities of various bromo-substituted quinazolinones.

Table 1: Anticancer Activity of Bromo-Substituted Quinazolinones

| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | 3-(4-bromophenyl)-2-methylquinazolin-4(3H)-one | HuT-78 | 51.4 ± 5.1 | [2] |

| 2 | 6-bromo-4-quinazolinone derivative | MCF-7 | Data not specified | [8] |

| 3 | 6-bromo-4-quinazolinone derivative | SW480 | Data not specified | [8] |

| 4 | 3-bromo substituted quinazoline | Various | Potent activity | [16] |

Table 2: Antimicrobial Activity of Bromo-Substituted Quinazolinones

| Compound ID | Substitution Pattern | Microorganism | MIC (µg/mL) | Reference |

| 5 | 6,8-dibromo-4(3H)-quinazolinone derivative | E. coli | 1.56 | [14] |

| 6 | 6,8-dibromo-4(3H)-quinazolinone derivative | S. typhimurium | 3.125 | [14] |

| 7 | 6,8-dibromo-4(3H)-quinazolinone derivative | L. monocytogenes | 1.56 | [14] |

| 8 | 6,8-dibromo-4(3H)-quinazolinone derivative | C. albicans | 0.78 | [14] |

| 9 | 6-bromo-2,3-disubstituted quinazolin-4-one | S. aureus | Good activity | [12] |

| 10 | 6-bromo-2,3-disubstituted quinazolin-4-one | P. aeruginosa | Good activity | [12] |

Experimental Protocols

General Procedure for the Synthesis of 3-(4-bromophenyl)-2-methylquinazolin-4(3H)-one[2]

-

Synthesis of the Benzoxazinone Intermediate: Anthranilic acid is reacted with acetic anhydride under reflux to form 2-methyl-4H-3,1-benzoxazin-4-one.

-

Synthesis of the Quinazolinone: The synthesized benzoxazinone is then reacted with 4-bromoaniline in a deep eutectic solvent (choline chloride:urea) at 80°C.

-

Work-up and Purification: The reaction mixture is poured into ice water, and the resulting precipitate is filtered, washed, and recrystallized from a suitable solvent like ethanol to afford the pure product.

Cytotoxicity Assay (MTT Assay)[8]

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and incubated to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the bromo-substituted quinazolinone derivatives for a specified period (e.g., 48 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Conclusion and Future Directions

Bromo-substituted quinazolinones represent a promising class of compounds with diverse and potent biological activities. Their synthetic accessibility allows for extensive structural modifications to optimize their pharmacological profiles. The well-elucidated mechanisms of action, particularly the inhibition of EGFR and NF-κB signaling pathways, provide a strong rationale for their further development as anticancer and anti-inflammatory agents. Future research should focus on expanding the structure-activity relationship studies to identify more potent and selective analogs, conducting in-vivo efficacy and toxicity studies, and exploring novel therapeutic applications for this versatile scaffold. The continued investigation of bromo-substituted quinazolinones holds significant promise for the discovery of new and effective therapeutic agents to address unmet medical needs.

References

- 1. acgpubs.org [acgpubs.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benthamdirect.com [benthamdirect.com]

- 10. researchgate.net [researchgate.net]

- 11. mediresonline.org [mediresonline.org]

- 12. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 13. researchgate.net [researchgate.net]

- 14. Novel 6,8-dibromo-4(3H)quinazolinone derivatives of anti-bacterial and anti-fungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Bromoquinazolin-4-ol from Anthranilic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 5-Bromoquinazolin-4-ol, a valuable scaffold in medicinal chemistry, starting from the readily available precursor, anthranilic acid. The synthesis involves a two-step process: the bromination of anthranilic acid to yield 5-bromoanthranilic acid, followed by a cyclization reaction with formamide to form the desired quinazolinone ring system.

Introduction

Quinazolinone derivatives are a significant class of heterocyclic compounds that form the core structure of numerous molecules with diverse and potent pharmacological activities. The introduction of a bromine atom at the 5-position of the quinazolinone ring can significantly influence the molecule's biological properties, making this compound a key intermediate in the development of novel therapeutic agents. This document outlines a reliable and reproducible method for its preparation.

Overall Reaction Scheme

The synthesis proceeds in two main steps:

-

Bromination of Anthranilic Acid: Anthranilic acid is first brominated to introduce a bromine atom at the 5-position of the benzene ring.

-

Cyclization to this compound: The resulting 5-bromoanthranilic acid is then cyclized using formamide to construct the quinazolinone ring.

Experimental Protocols

Step 1: Synthesis of 5-Bromoanthranilic Acid

This protocol is adapted from the established method of bromination of anthranilic acid in glacial acetic acid.[1][2]

Materials:

-

Anthranilic acid

-

Glacial acetic acid

-

Bromine

-

Standard laboratory glassware

-

Ice bath

-

Stirring apparatus

Procedure:

-

Dissolve anthranilic acid in glacial acetic acid in a flask.

-

Cool the mixture in an ice bath to below the freezing point of glacial acetic acid.

-

Slowly add a solution of bromine in glacial acetic acid dropwise to the cooled mixture with constant stirring.

-

After the addition is complete, allow the reaction mixture to stir for a specified time while maintaining the low temperature.

-

Pour the reaction mixture into ice-cold water.

-

The precipitate of 5-bromoanthranilic acid is collected by filtration.

-

The crude product can be purified by recrystallization from boiling water.[1]

Step 2: Synthesis of this compound

This protocol utilizes the well-established Niementowski quinazoline synthesis by reacting 5-bromoanthranilic acid with formamide.[3][4]

Materials:

-

5-Bromoanthranilic acid

-

Formamide

-

Glycerin bath or other suitable heating apparatus

-

Standard laboratory glassware with a reflux condenser

-

Crushed ice

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, mix 5-bromoanthranilic acid with an excess of formamide (e.g., a 1:4 molar ratio).[3]

-

Heat the reaction mixture in a glycerin bath to a temperature of 130-140 °C for approximately 2 hours.[3]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the cooled reaction mixture into a beaker containing crushed ice and allow it to stand for 6-8 hours.[3]

-

The precipitated solid, this compound, is collected by filtration.

-

The crude product is then washed with cold water and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent, such as water or ethanol, potentially with the use of activated carbon to remove colored impurities.[3]

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound.

| Parameter | Step 1: Bromination | Step 2: Cyclization | Reference |

| Starting Material | Anthranilic Acid | 5-Bromoanthranilic Acid | |

| Key Reagent | Bromine | Formamide | |

| Reaction Temperature | < Freezing point of acetic acid | 130-140 °C | [1][3] |

| Reaction Time | Not specified | 2 hours | [3] |

| Product | 5-Bromoanthranilic Acid | This compound | |

| Melting Point | 218-219 °C | Not specified | [2] |

| Yield | Not specified | Up to 96% (for unsubstituted quinazolin-4-one) | [3] |

| Purification Method | Recrystallization from water | Recrystallization from water/ethanol | [1][3] |

Note: The yield for the cyclization step is based on the synthesis of the parent quinazolin-4-one and may vary for the 5-bromo derivative.

Visualizations

The following diagrams illustrate the synthetic workflow for the preparation of this compound.

Caption: Synthetic workflow for this compound.

The logical relationship for the synthesis can be represented as a sequence of reactions.

Caption: Logical steps in the synthesis of this compound.

References

Analytical Methods for the Characterization of 5-Bromoquinazolin-4-OL: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methods for the characterization of 5-Bromoquinazolin-4-OL, a key heterocyclic compound with significant interest in medicinal chemistry and drug discovery. The following sections detail the experimental protocols and expected data for various spectroscopic and chromatographic techniques.

Spectroscopic Characterization

Spectroscopic methods are fundamental for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the chemical structure of this compound in solution.

1.1.1. ¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number, environment, and connectivity of hydrogen atoms in the molecule.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.5 | Singlet (broad) | 1H | N-H |

| ~8.2 | Singlet | 1H | H-2 |

| ~7.8 | Doublet | 1H | H-6 |

| ~7.6 | Triplet | 1H | H-7 |

| ~7.4 | Doublet | 1H | H-8 |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. Data is inferred from spectral data of similar quinazolinone derivatives.[1][2][3][4]

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition:

-

Acquire the spectrum at room temperature.

-

Set the spectral width to cover the expected range of proton signals (typically 0-14 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the free induction decay (FID).

-

Phase correct the spectrum and calibrate the chemical shift scale using the residual solvent peak as an internal standard.

-

Integrate the signals to determine the relative number of protons.

-

1.1.2. ¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of the molecule.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~162 | C-4 (C=O) |

| ~149 | C-2 |

| ~148 | C-8a |

| ~135 | C-7 |

| ~128 | C-5 |

| ~127 | C-6 |

| ~126 | C-8 |

| ~121 | C-4a |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. Data is inferred from spectral data of similar quinazolinone derivatives.[1][2][3][4]

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: Utilize a 100 MHz or higher field NMR spectrometer.

-

Data Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range of carbon signals (typically 0-180 ppm).

-

A larger number of scans will be required compared to ¹H NMR to obtain a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the FID.

-

Phase correct the spectrum and calibrate the chemical shift scale using the solvent peak.

-

Visualization 1: NMR Analysis Workflow

Caption: Workflow for NMR analysis of this compound.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of this compound.

Table 3: Expected Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 224.9663 | ~224.966 |

| [M-H]⁻ | 222.9507 | ~222.951 |

Note: The presence of bromine will result in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (due to ⁷⁹Br and ⁸¹Br isotopes).

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source.

-

Acquire spectra in both positive and negative ion modes.

-

Perform tandem MS (MS/MS) experiments to obtain fragmentation patterns for further structural confirmation.

-

-

Data Analysis:

-

Determine the accurate mass of the molecular ion.

-

Analyze the isotopic pattern to confirm the presence of bromine.

-

Interpret the fragmentation pattern to support the proposed structure.

-

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound.

Table 4: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad | N-H stretching |

| ~3100 | Medium | Aromatic C-H stretching |

| ~1680 | Strong | C=O stretching (amide) |

| ~1610 | Medium | C=N stretching |

| ~1500 | Medium | Aromatic C=C stretching |

| ~800 | Strong | C-Br stretching |

Note: Data is inferred from spectral data of similar quinazolinone derivatives.[5]

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

-

ATR: Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-